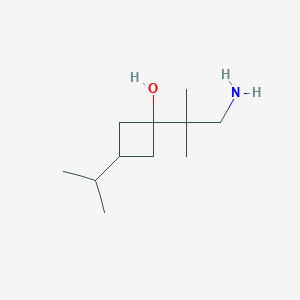

1-(1-Amino-2-methylpropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol

Description

Cyclobutane Core Topology and Ring Strain Analysis

The cyclobutane ring in this compound adopts a non-planar "puckered" conformation to mitigate torsional strain, a common feature of four-membered rings. While ideal tetrahedral bond angles for carbon are 109.5°, cyclobutane’s internal angles are constrained to approximately 88°, resulting in angle strain of ~26.3 kcal/mol. This strain arises from electron cloud repulsion between adjacent carbons forced into closer proximity than optimal.

Torsional strain is partially alleviated through ring puckering, which introduces an out-of-plane dihedral angle of ~25°. However, the combined angle and torsional strain renders the cyclobutane core highly reactive compared to larger cycloalkanes. The bond dissociation energy (BDE) of cyclobutane’s C–C bonds is reduced to ~65 kcal/mol, weaker than the 80–85 kcal/mol typical for unstrained alkanes.

Table 1: Ring Strain Energies of Small Cycloalkanes

| Cycloalkane | Ring Strain (kcal/mol) | Bond Angle Deviation (°) |

|---|---|---|

| Cyclopropane | 27.6 | 49.5 (60° vs. 109.5°) |

| Cyclobutane | 26.3 | 21.5 (88° vs. 109.5°) |

| Cyclopentane | 6.2 | 1.5 (108° vs. 109.5°) |

Data sourced from combustion calorimetry and computational studies.

Substituent Configuration: Amino and Isopropyl Group Spatial Arrangement

The compound features two stereochemically complex substituents:

- 1-(1-Amino-2-methylpropan-2-yl) : A branched amino group at position 1, creating a chiral center.

- 3-(Propan-2-yl) : An isopropyl group at position 3, introducing steric bulk.

The spatial arrangement of these groups is critical:

- The amino group’s lone pair occupies an equatorial-like position to minimize 1,3-diaxial interactions with the cyclobutane ring.

- The isopropyl group adopts a pseudo-axial orientation to reduce steric clash with the puckered ring.

Stereochemical Considerations :

Comparative Analysis with Related Cyclobutane Amino Alcohol Derivatives

Table 2: Structural Comparison with Cyclobutane Derivatives

Key distinctions include:

- Steric Effects : The isopropyl group in the target compound introduces greater steric hindrance than linear alkyl chains in simpler derivatives, slowing nucleophilic attacks at the cyclobutane core.

- Hydrogen-Bonding Networks : Unlike 3-aminocyclobutanol, the target compound’s adjacent -OH and -NH₂ groups enable intramolecular hydrogen bonding, stabilizing the puckered conformation.

- Ring Strain Modulation : Substitutents at C1 and C3 partially redistribute electron density, reducing angle strain by ~2–3 kcal/mol compared to unsubstituted cyclobutane.

Properties

Molecular Formula |

C11H23NO |

|---|---|

Molecular Weight |

185.31 g/mol |

IUPAC Name |

1-(1-amino-2-methylpropan-2-yl)-3-propan-2-ylcyclobutan-1-ol |

InChI |

InChI=1S/C11H23NO/c1-8(2)9-5-11(13,6-9)10(3,4)7-12/h8-9,13H,5-7,12H2,1-4H3 |

InChI Key |

CFSSOMBHEWEYAK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CC(C1)(C(C)(C)CN)O |

Origin of Product |

United States |

Preparation Methods

Amino Alcohol Preparation (Key Intermediate)

2-Amino-2-methyl-1-propanol, a crucial building block, is prepared and purified with high yields using reflux in pentan-1-ol or other alcohol solvents. For example, refluxing 6-chloro-3-nitro-2-picoline with 2-amino-2-methyl-1-propanol in pentan-1-ol under inert atmosphere overnight yields about 72% of the desired amino alcohol intermediate after recrystallization.

Catalysis and Solvent Effects

- Zinc(II) chloride catalysis in chlorobenzene at 131°C for 72 hours under inert atmosphere has been shown to provide moderate yields (~49%) in related amination reactions involving amino alcohols.

- Use of sodium hydride in tetrahydrofuran facilitates nucleophilic substitution reactions involving amino alcohols, enabling formation of ether or amine linkages with halogenated aromatic compounds.

Purification Techniques

- Flash chromatography on silica gel using ethyl acetate/hexane mixtures is standard for purification of intermediates and final products.

- Recrystallization from solvents such as pentane-acetone or dichloromethane improves purity and yield of amino alcohol derivatives.

Comparative Analysis with Related Compounds

This comparison highlights the synthetic challenges posed by the steric bulk and ring strain in the target compound, necessitating precise control of reaction parameters.

Summary of Key Preparation Parameters

| Parameter | Recommended Conditions | Rationale |

|---|---|---|

| Solvent | Polar aprotic (e.g., DMF, tetrahydrofuran) or alcohols (pentan-1-ol) | Facilitates nucleophilic substitution and amination |

| Temperature | 50-131°C depending on step | Optimizes reaction rate without decomposition |

| Atmosphere | Inert (argon or nitrogen) | Prevents oxidation and side reactions |

| Catalysts | Zinc(II) chloride, sodium hydride, reducing agents (NaBH3CN) | Enhances selectivity and yield |

| Purification | Flash chromatography, recrystallization | Ensures high purity for research applications |

Research Findings and Applications

- The presence of both amino and hydroxyl groups on a cyclobutane scaffold confers potential biological activity, including enzyme interaction and receptor binding, making the compound a candidate for drug design targeting neurotransmitter systems or antimicrobial agents.

- The synthetic methodology, while complex, allows for structural modifications to tune biological properties, underscoring the importance of robust preparation protocols.

Chemical Reactions Analysis

Types of Reactions

1-(1-Amino-2-methylpropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible applications in drug development and therapeutic treatments.

Industry: Use as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(1-Amino-2-methylpropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

The structural and functional characteristics of 1-(1-Amino-2-methylpropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol can be compared to related compounds, as outlined below:

Structural Analogs with Cyclobutane or Cyclopentane Cores

Key Observations :

- Ring Strain: The cyclobutane core in the target compound introduces greater ring strain (~110 kJ/mol for cyclobutane vs.

- Substituent Effects : The propan-2-yl group in the target compound provides steric bulk compared to the ethyl group in its cyclopentane analog, which may influence solubility and intermolecular interactions.

Functional Group Comparisons: Amino Alcohols

Key Observations :

- Branched vs. Linear Chains: The target compound’s 2-methylpropan-2-yl amino group offers greater steric hindrance compared to linear analogs, which may reduce metabolic degradation or improve binding specificity.

- Hydrogen Bonding: The hydroxyl and amino groups in all analogs enable hydrogen bonding, critical for interactions in enzymatic or receptor-binding contexts.

Physicochemical Properties

Key Observations :

- The target compound’s lower solubility in nonpolar solvents compared to 1-methylcyclopentanol highlights the impact of its amino group on polarity.

- Its higher molecular weight relative to simpler amino alcohols may affect pharmacokinetic properties like membrane permeability.

Biological Activity

1-(1-Amino-2-methylpropan-2-yl)-3-(propan-2-yl)cyclobutan-1-ol, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

The compound's molecular formula is with a molecular weight of approximately 213.35 g/mol. The structural characteristics include a cyclobutane ring and amino alcohol functionality, which are critical for its biological activity.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its amino alcohol structure suggests potential as an inhibitor or modulator in biochemical processes.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound exhibit antimicrobial properties against a range of bacteria and fungi. For instance, compounds with similar structural motifs have been effective against resistant strains of bacteria, indicating potential for further development as an antibiotic agent.

- Cytotoxicity : In vitro assays demonstrate that certain derivatives can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways.

- Neuroprotective Effects : Some studies suggest that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic applicability in neurological disorders.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings include:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against specific bacterial strains |

| Alteration of alkyl groups | Enhanced lipophilicity leading to improved membrane permeability |

| Variation in hydroxyl positioning | Significant impact on receptor binding affinity |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the cyclobutane ring significantly enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA).

Case Study 2: Cancer Cell Line Testing

In a series of experiments involving human cancer cell lines (e.g., MCF-7 breast cancer cells), certain derivatives demonstrated IC50 values in the low micromolar range, highlighting their potential as chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.